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molecular formula C11H12O B2543456 2-Cyclopropyl-2-phenylacetaldehyde CAS No. 16282-50-1

2-Cyclopropyl-2-phenylacetaldehyde

Cat. No. B2543456
M. Wt: 160.216
InChI Key: OTUUNQCLWRFRSL-UHFFFAOYSA-N
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Patent
US04137324

Procedure details

Reaction scheme 2 starts from the same cyclopropyl phenyl ketone but in the first step of the reaction, the ketone is reacted with dimethyloxosulphonium methylide, for example in dimethylsulphoxide for about 24 hours. The reagent used is an ylide of formula (CH3)2S+O-C-H2 which is obtainable by reacting dimethyl sulphoxide with methyl iodide to form a quaternary iodide and reacting the quaternary iodide with sodium hydride. The reaction with the ylide forms a stable oxirane intermediate which rearranges under the influence of heat and acid, for example by heating in benzene with p-toluene sulphonic acid or boron trifluoride etherate to form α-cyclopropyl-phenylacetaldehyde which can be oxidised to the corresponding acetic acid by a similar method to that described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I-].[H-].[Na+].[O:4]1[CH2:6][CH2:5]1.[C:7]1(C)[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.B(F)(F)F.CCOCC.[CH:27]1[CH:32]=[CH:31]C=CC=1>>[CH:31]1([CH:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=[O:4])[CH2:32][CH2:27]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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